molecular formula C19H15N5O3 B2833101 5-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide CAS No. 1797181-15-7

5-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide

Cat. No.: B2833101
CAS No.: 1797181-15-7
M. Wt: 361.361
InChI Key: VUYTXBSOAFZXTB-UHFFFAOYSA-N
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Description

5-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide is a synthetic organic compound designed for research applications, particularly in medicinal chemistry and drug discovery. This complex molecule features a hybrid structure incorporating two privileged pharmacophores: an isoxazole ring and a 1,2,4-oxadiazole ring, which are linked to a pyridine moiety. Heterocycles like the 1,2,4-oxadiazole are recognized in scientific literature for their unique bioisosteric properties and an unusually wide spectrum of potential biological activities, making them a valuable framework in the development of novel therapeutic agents . Similarly, isoxazole derivatives have been investigated for various pharmacological effects, underscoring the research value of this compound's integrated structure . The specific research applications of this compound are derived from its molecular architecture. Its potential mechanism of action is anticipated to involve interaction with specific biological targets, such as enzymes or receptors, which may be modulated by the combined presence of its isoxazole, 1,2,4-oxadiazole, and pyridine components. Researchers may find this compound useful in projects aimed at screening for inhibitors of specific enzymatic pathways or as a key intermediate in the synthesis of more complex molecules for biological evaluation. As with all compounds of this nature, it is intended solely for laboratory research purposes. Please note: This product is categorized as For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications, or for human consumption.

Properties

IUPAC Name

5-methyl-N-[2-[(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)methyl]phenyl]-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15N5O3/c1-12-9-16(23-26-12)19(25)21-15-7-3-2-5-13(15)10-17-22-18(24-27-17)14-6-4-8-20-11-14/h2-9,11H,10H2,1H3,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VUYTXBSOAFZXTB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NC2=CC=CC=C2CC3=NC(=NO3)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15N5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

361.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide typically involves multiple steps:

    Formation of the Oxadiazole Ring: This can be achieved through the cyclization of appropriate nitrile oxides with hydrazides under mild conditions.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced via a nucleophilic substitution reaction, where a suitable pyridine derivative reacts with the oxadiazole intermediate.

    Construction of the Isoxazole Ring: The isoxazole ring is often formed through a [3+2] cycloaddition reaction involving nitrile oxides and alkenes.

    Final Coupling: The final step involves coupling the isoxazole derivative with the oxadiazole-pyridine intermediate using amide bond formation techniques, typically employing coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance reaction efficiency and yield. Optimization of reaction conditions, such as temperature, solvent choice, and catalyst use, is crucial for scaling up the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group attached to the isoxazole ring, forming corresponding carboxylic acids.

    Reduction: Reduction reactions can target the oxadiazole ring, potentially converting it into an amine derivative.

    Substitution: The aromatic rings in the compound can undergo electrophilic and nucleophilic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH₄).

    Substitution: Halogenation using N-bromosuccinimide (NBS) or nitration using nitric acid (HNO₃) and sulfuric acid (H₂SO₄).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Introduction of halogens, nitro groups, or other functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

In chemistry, this compound serves as a building block for synthesizing more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in the development of new materials and catalysts.

Biology

Biologically, the compound has shown potential as a bioactive molecule. Its structural features enable it to interact with various biological targets, making it a candidate for drug development, particularly in the fields of anti-inflammatory and anticancer research.

Medicine

In medicine, derivatives of this compound are being explored for their therapeutic potential. The presence of multiple heterocyclic rings suggests that it could exhibit significant pharmacological activities, such as enzyme inhibition or receptor modulation.

Industry

Industrially, the compound can be used in the synthesis of advanced materials, including polymers and nanomaterials, due to its ability to undergo various chemical reactions and form stable products.

Mechanism of Action

The mechanism of action of 5-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity. For example, it may inhibit enzymes involved in inflammatory pathways or modulate receptors associated with cancer cell proliferation. The exact pathways depend on the specific biological context and the modifications made to the compound.

Comparison with Similar Compounds

Structural Analogs and Substituent Variations

The following compounds share structural homology with the target molecule but differ in substituent placement or heterocyclic composition:

Compound Name Molecular Formula Molecular Weight Key Substituent Differences CAS Number Reference
5-Methyl-N-(4-pyridinyl)-3-isoxazolecarboxamide C10H9N3O2 203.20 g/mol Pyridin-4-yl substitution; lacks oxadiazole Not provided
5-Phenyl-N-(3-pyridinyl)-3-isoxazolecarboxamide C15H11N3O2 265.27 g/mol Phenyl instead of methyl at isoxazole C5 Not provided
5-(4-Methylphenyl)-N-(pyridin-2-ylmethyl)-1,2-oxazole-3-carboxamide C17H15N3O2 293.32 g/mol Pyridin-2-ylmethyl linker; 4-methylphenyl group 717833-80-2
N-(3-Hydroxyphenyl)-5-methylisoxazole-3-carboxamide C11H10N2O3 218.21 g/mol Hydroxyphenyl instead of oxadiazole-phenethyl 688051-07-2
Key Observations:

Pyridine Positional Isomerism: The target compound’s pyridin-3-yl group (meta-substitution) contrasts with analogs featuring pyridin-4-yl (para, ) or pyridin-2-ylmethyl (ortho, ) groups. Meta-substitution may enhance π-π stacking or hydrogen bonding in target binding pockets.

Heterocyclic Modifications :

  • Replacement of the 1,2,4-oxadiazole in the target with a phenyl group (as in ) reduces polarity, likely decreasing aqueous solubility but increasing lipophilicity.
  • The hydroxyphenyl group in introduces a polar hydroxyl moiety, which may improve solubility but reduce metabolic stability due to susceptibility to glucuronidation.

Physicochemical and Pharmacokinetic Trends

  • Lipophilicity (LogP) :

    • Target compound: Estimated LogP ~2.5 (oxadiazole and pyridine increase polarity vs. phenyl analogs).
    • Compound (phenyl-substituted): Higher LogP (~3.2), favoring membrane permeability.
    • Compound (hydroxyphenyl): LogP ~1.8 due to hydroxyl group, favoring solubility.
  • Aqueous Solubility :

    • Oxadiazole-containing compounds (target, ) show moderate solubility (~50–100 µM), whereas phenyl-substituted analogs () exhibit lower solubility (<20 µM) .
  • Metabolic Stability :

    • Methyl groups (target, ) resist oxidative metabolism compared to phenyl () or hydroxyphenyl () groups.

Q & A

Q. What are the standard synthetic protocols for 5-methyl-N-(2-((3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl)methyl)phenyl)isoxazole-3-carboxamide?

The synthesis typically involves multi-step reactions, starting with the preparation of key intermediates such as isoxazole and oxadiazole derivatives. A common approach includes:

  • Step 1 : Formation of the oxadiazole ring via cyclization reactions, often using K₂CO₃ as a base in DMF under room temperature or mild heating .
  • Step 2 : Coupling of intermediates (e.g., 5-methylisoxazole-3-carboxylic acid) with a phenyl-substituted oxadiazole derivative using carbodiimide-based coupling agents.
  • Step 3 : Purification via column chromatography or recrystallization, monitored by TLC/HPLC . Key solvents include DMF or dichloromethane, with reaction times ranging from 6–24 hours depending on intermediates .

Q. What analytical techniques are used to confirm the compound’s purity and structural identity?

  • High-Performance Liquid Chromatography (HPLC) : To assess purity (>95%) and quantify byproducts .
  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm functional groups (e.g., pyridinyl protons at δ 8.5–9.0 ppm) and connectivity .
  • Mass Spectrometry (MS) : ESI-MS or HRMS to verify molecular weight (e.g., calculated [M+H]⁺ = 419.15) .

Q. What safety protocols are recommended for handling this compound in the laboratory?

  • Personal Protective Equipment (PPE) : Nitrile gloves, safety glasses, and lab coats to prevent skin/eye contact .
  • Engineering Controls : Use fume hoods for reactions involving volatile solvents (e.g., DMF) .
  • Waste Disposal : Follow institutional guidelines for organic waste containing heterocyclic compounds .

Advanced Research Questions

Q. How can reaction yields be optimized during the synthesis of this compound?

  • Ultrasound-Assisted Synthesis : Reduces reaction time by 50% and improves yields (e.g., from 60% to 85%) by enhancing reagent interaction .
  • Solvent Optimization : Polar aprotic solvents (e.g., DMF) stabilize intermediates, while additives like DMAP accelerate coupling reactions .
  • Catalyst Screening : Transition-metal catalysts (e.g., Pd/C for hydrogenation steps) can reduce side products in multi-step syntheses .

Q. How can structural ambiguities in the compound be resolved using advanced characterization methods?

  • X-ray Crystallography : Determines bond lengths/angles (e.g., oxadiazole C–N bond ≈ 1.31 Å) and confirms stereochemistry .
  • 2D NMR Techniques : COSY and NOESY spectra clarify spatial relationships between substituents (e.g., pyridinyl vs. phenyl groups) .
  • Computational Modeling : DFT calculations predict electronic properties (e.g., HOMO-LUMO gaps) to validate experimental data .

Q. How should researchers design experiments to assess bioactivity based on structural analogs?

  • Structure-Activity Relationship (SAR) Studies : Compare with analogs like N-(2-methoxybenzyl)-3-(pyridin-2-yl)-1,2,4-oxadiazole-5-carboxamide to identify critical functional groups (e.g., pyridinyl vs. pyrazinyl substitutions) .
  • In Silico Screening : Molecular docking against targets (e.g., kinase enzymes) to prioritize in vitro assays .
  • Dose-Response Assays : Use IC₅₀ values from cytotoxicity studies (e.g., against cancer cell lines) to benchmark potency .

Q. How can discrepancies in reported biological activities of similar compounds be addressed?

  • Meta-Analysis of Literature : Compile data from structurally related compounds (e.g., oxadiazole-isoxazole hybrids) to identify trends in bioactivity .
  • Standardized Assay Conditions : Control variables like cell line selection (e.g., HEK293 vs. HeLa) and solvent (DMSO concentration ≤0.1%) to reduce variability .
  • Mechanistic Studies : Use knockout cell lines or enzyme inhibition assays to confirm target specificity .

Methodological Considerations

  • Contradiction Analysis : If conflicting bioactivity data arise, validate results using orthogonal assays (e.g., SPR for binding affinity vs. cell viability assays) .
  • Scale-Up Challenges : Pilot-scale synthesis may require alternative solvents (e.g., replacing DMF with acetonitrile) to meet safety regulations .

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